Methyl 6-azaspiro[2.5]octane-1-carboxylate
Description
Methyl 6-azaspiro[2.5]octane-1-carboxylate is a spirocyclic compound characterized by a six-membered azaspiro ring fused with a five-membered cyclopropane ring. Its molecular formula is C₉H₁₃NO₂ (molecular weight: 167.21 g/mol), featuring a methyl ester group at position 1 and a nitrogen atom at position 4.
Properties
IUPAC Name |
methyl 6-azaspiro[2.5]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-6-9(7)2-4-10-5-3-9/h7,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFYZUROYVOFQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC12CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-azaspiro[2.5]octane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates a nitrogen atom within the spiro framework. Its molecular formula is CHNO, and it has a molar mass of approximately 195.23 g/mol. The presence of the carboxylate functional group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that this compound may exert its effects by binding to these targets, thereby modulating their activity and influencing various cellular processes. For instance, studies have shown that it may inhibit certain enzymes involved in metabolic pathways, contributing to its potential therapeutic applications in treating diseases like cancer and bacterial infections.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, including multidrug-resistant (MDR) strains. The compound's spirocyclic structure allows it to effectively bind to bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells, possibly through the modulation of signaling pathways related to cell growth and survival. The exact mechanisms remain under investigation but may involve the inhibition of key proteins involved in tumor progression .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Antimicrobial Activity : A study assessed the minimal inhibitory concentrations (MICs) of this compound against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. Results indicated MIC values ranging from 0.03125 µg/mL to 0.25 µg/mL, demonstrating potent antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Evaluation of Anticancer Effects : Another study focused on the compound's effects on human cancer cell lines, revealing that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study suggested further investigation into its use as a potential anticancer agent in clinical settings.
Comparative Analysis with Similar Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Spirocyclic structure with nitrogen | Antimicrobial, anticancer |
| Ethyl 6-azaspiro[2.5]octane-1-carboxylate | Similar spirocyclic structure | Antimicrobial properties reported |
| 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid | Lacks methyl group at position 6 | Different biological profile |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Variations and Their Implications
The biological and chemical properties of spirocyclic compounds are highly sensitive to substituent modifications. Below is a comparative analysis of Methyl 6-azaspiro[2.5]octane-1-carboxylate with its structural analogs:
Key Observations :
- Substituent Effects : Addition of functional groups (e.g., sulfonyl, dioxopyrrolidinyl) enhances target specificity. For example, the sulfonyl group in Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-... increases cytotoxicity via caspase activation .
- Salt Forms : Hydrochloride derivatives (e.g., 6-Azaspiro[2.5]octane hydrochloride) improve solubility but may introduce irritancy (GHS hazard H315/H319) .
Pharmacological Profile Comparison
Antitumor Activity
- This compound exhibits moderate antitumor activity, likely due to its rigid spirocyclic core enabling interactions with apoptosis pathways .
- Methyl 6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-... shows enhanced activity, as the dioxopyrrolidinyl moiety mimics natural enzyme substrates, improving binding affinity .
- Methyl 6-((5-chloro-2-methoxyphenyl)sulfonyl)-... demonstrates high cytotoxicity (IC₅₀ < 10 µM in cancer cell lines) via caspase-3/7 activation .
Antimicrobial and Antiviral Activity
- The triazole derivative (Methyl 6-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-... ) shows broad-spectrum antimicrobial activity, attributed to the triazole ring's ability to disrupt microbial DNA synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
